molecular formula C15H17ClN2O3S B602863 4-butoxy-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide CAS No. 1206127-81-2

4-butoxy-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide

Cat. No.: B602863
CAS No.: 1206127-81-2
M. Wt: 340.8g/mol
InChI Key: ZGAARBCOVNAZEN-UHFFFAOYSA-N
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Description

4-butoxy-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C16H18ClN2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butoxy group, a chloropyridinyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide typically involves the reaction of 5-chloro-2-pyridineamine with 4-butoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation can lead to the formation of sulfone compounds.

Scientific Research Applications

4-butoxy-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-butoxy-5-chloro-4-methyl-N-(2-pyridinyl)benzenesulfonamide
  • 4-butoxy-N-(5-chloro-2-pyridinyl)benzamide

Uniqueness

4-butoxy-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1206127-81-2

Molecular Formula

C15H17ClN2O3S

Molecular Weight

340.8g/mol

IUPAC Name

4-butoxy-N-(5-chloropyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H17ClN2O3S/c1-2-3-10-21-13-5-7-14(8-6-13)22(19,20)18-15-9-4-12(16)11-17-15/h4-9,11H,2-3,10H2,1H3,(H,17,18)

InChI Key

ZGAARBCOVNAZEN-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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